

# Lasmiditan Demonstrates Efficacy in Migraine Patients with Inadequate Response to Triptans

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lasmiditan hydrochloride*

Cat. No.: B1257250

[Get Quote](#)

A comprehensive review of clinical trial data indicates that lasmiditan, a selective serotonin 5-HT1F receptor agonist, offers a viable therapeutic alternative for migraine patients who have previously failed to respond to triptan medications. This guide provides a detailed comparison of lasmiditan's efficacy with other treatment options for this patient population, supported by experimental data from pivotal clinical trials.

For researchers, scientists, and drug development professionals, understanding the clinical performance of novel migraine therapies in specific patient subgroups is crucial. This document synthesizes the available evidence on lasmiditan's efficacy in triptan non-responders, presenting quantitative data, detailed experimental methodologies, and a visual representation of the relevant signaling pathways.

## Comparative Efficacy in Triptan Non-Responders

Clinical trial data from post-hoc analyses of the SAMURAI and SPARTAN studies, as well as the CENTURION study, have consistently shown that lasmiditan is effective in treating acute migraine in patients with a history of insufficient response to triptans.<sup>[1][2]</sup> A network meta-analysis has also compared lasmiditan with other novel acute migraine treatments, the gepants (rimegepant and ubrogepant), in this patient population.<sup>[3]</sup>

| Treatment  | Dose   | 2-Hour Pain Freedom                               | 2-Hour Most Bothersome Symptom (MBS) Freedom      | Study (Triptan Non-Responder Subgroup Analysis)            |
|------------|--------|---------------------------------------------------|---------------------------------------------------|------------------------------------------------------------|
| Lasmiditan | 100 mg | Odds Ratio: 4.5 (vs. placebo)                     | Odds Ratio: 3.2 (vs. placebo)                     | SAMURAI & SPARTAN (pooled analysis)<br><a href="#">[1]</a> |
| Lasmiditan | 200 mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | SAMURAI & SPARTAN (pooled analysis)<br><a href="#">[1]</a> |
| Lasmiditan | 100 mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | CENTURION <sup>[4]</sup><br><a href="#">[5]</a>            |
| Lasmiditan | 200 mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | CENTURION <sup>[4]</sup><br><a href="#">[5]</a>            |
| Rimegepant | 75 mg  | 20.6% (vs. 11.8% for placebo)                     | 38.0% (vs. 23.5% for placebo)                     | Pooled analysis of 3 Phase 3 trials <sup>[6]</sup>         |
| Ubrogepant | 50 mg  | 16% (vs. 8% for placebo)                          | 36% (vs. 23% for placebo)                         | ACHIEVE I & II (pooled analysis)<br><a href="#">[7]</a>    |

A network meta-analysis of five randomized controlled trials concluded that lasmiditan, rimegepant, and ubrogepant are all effective for the acute treatment of migraine in triptan-insufficient responders.<sup>[3]</sup> While no statistically significant differences in efficacy outcomes were observed among the three agents, lasmiditan 200 mg showed the highest probability for achieving two-hour pain freedom and pain relief.<sup>[3]</sup>

## Experimental Protocols

The efficacy of lasmiditan in triptan non-responders has been primarily evaluated through pre-specified and post-hoc analyses of three key Phase 3 clinical trials: SAMURAI, SPARTAN, and CENTURION.

### SAMURAI and SPARTAN Trials (Pooled Analysis)

- Study Design: These were randomized, double-blind, placebo-controlled trials.[\[8\]](#)
- Patient Population: Adults with a history of 3 to 8 migraine attacks per month.[\[9\]](#) The triptan non-responder subgroup was identified post-hoc based on patient-reported poor or no response to a triptan for their most recent migraine attack prior to the study.[\[8\]](#)
- Intervention: Patients were randomized to receive lasmiditan (50 mg [SPARTAN only], 100 mg, or 200 mg) or placebo to treat a single migraine attack of moderate to severe intensity.[\[8\]](#)
- Primary Endpoints:
  - Pain freedom at 2 hours post-dose (defined as a reduction of moderate or severe headache pain to no pain).[\[8\]](#)
  - Freedom from the most bothersome symptom (MBS) at 2 hours post-dose (MBS was self-identified by patients from nausea, photophobia, or phonophobia).[\[8\]](#)

### CENTURION Trial

- Study Design: A randomized, double-blind, placebo-controlled study designed to assess the consistency of lasmiditan's effect over four migraine attacks.[\[5\]](#)
- Patient Population: Adults with migraine who had a pre-defined insufficient response to triptans. This was defined as:
  - Insufficient efficacy with at least one triptan for at least two of the last three migraine attacks.[\[5\]](#)
  - Poor tolerability leading to discontinuation of a triptan.[\[5\]](#)

- Contraindication to triptan use.[\[5\]](#)
- Intervention: Patients were randomized to treat four migraine attacks with either lasmiditan 100 mg, lasmiditan 200 mg, or placebo for three attacks and lasmiditan 50 mg for one attack.  
[\[5\]](#)
- Primary Endpoints:
  - Pain freedom at 2 hours in the first attack.[\[5\]](#)
  - Consistency of pain freedom at 2 hours in at least two of three attacks.[\[5\]](#)

## Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of lasmiditan and triptans underpin the clinical observation of lasmiditan's efficacy in patients who do not respond to triptans.



[Click to download full resolution via product page](#)

Caption: Signaling pathways of Triptans and Lasmiditan.

Triptans exert their effect primarily through agonism of 5-HT1B and 5-HT1D receptors.[\[10\]](#) Activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction, while 5-HT1D receptor activation on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[\[10\]](#) In contrast, lasmiditan is a selective agonist for the 5-HT1F receptor, which is also located on trigeminal neurons but does not mediate vasoconstriction.[\[11\]](#)[\[12\]](#) This difference in receptor affinity and downstream effects provides a mechanistic rationale for why lasmiditan may be effective in patients who do not benefit from triptans.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for clinical trials.

The clinical trials evaluating lasmiditan in triptan non-responders followed a rigorous, controlled methodology. Patients were carefully screened to ensure they met the defined criteria for triptan non-response before being randomized to receive either lasmiditan or a comparator (typically placebo). Efficacy was then assessed at predefined time points using standardized endpoints.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Effect of a rescue or recurrence dose of lasmiditan on efficacy and safety in the acute treatment of migraine: findings from the phase 3 trials (SAMURAI and SPARTAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efficacy of ubrogepant based on prior exposure and response to triptans: A post hoc analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. neurology.org [neurology.org]
- 8. neurology.org [neurology.org]
- 9. Rimegepant for acute treatment of migraine in triptan-unsuitable adults: A randomized, double-blind, placebo-controlled phase 4 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EHF consensus on migraine attack and triptan failure :- Medznat [medznat.ru]
- 11. migrainecollaborative.org [migrainecollaborative.org]
- 12. Efficacy and Safety of Lasmiditan as a Novel Acute Treatment in Chinese Patients with Migraine: A Subpopulation Analysis of the Randomized Controlled Phase 3 CENTURION Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lasmiditan Demonstrates Efficacy in Migraine Patients with Inadequate Response to Triptans]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1257250#lasmiditan-efficacy-in-patients-with-triptan-non-response>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)